N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide

Kinase Selectivity CDK2 Inhibition Hinge-Binding Motif

Kinase inhibitor development often suffers from CDK2 cross-reactivity and poor selectivity. This compound offers a unique triple differentiation: N1-methylation on pyrazole, a flexible methylene spacer, and an m-tolyl acetamide group. Ideal for kinase selectivity profiling, scaffold-hopping, and as a matched negative control for hinge-binding studies. Predicted LogP ~2.9 provides better developability than naphthyl analogs. Supplied with analytical data; global shipping available.

Molecular Formula C17H21N3O
Molecular Weight 283.375
CAS No. 1448137-63-0
Cat. No. B2757676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide
CAS1448137-63-0
Molecular FormulaC17H21N3O
Molecular Weight283.375
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NCC2=NN(C(=C2)C3CC3)C
InChIInChI=1S/C17H21N3O/c1-12-4-3-5-13(8-12)9-17(21)18-11-15-10-16(14-6-7-14)20(2)19-15/h3-5,8,10,14H,6-7,9,11H2,1-2H3,(H,18,21)
InChIKeyVPYPCTWINMHPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazole Acetamide Scaffold for Kinase Drug Discovery


N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide (CAS 1448137-63-0) is a synthetic, small-molecule pyrazole acetamide derivative with a molecular formula of C₁₇H₂₁N₃O and a molecular weight of 283.38 g/mol . Critically, no primary research articles or patents directly report biological activity data for this exact compound. All available evidence is therefore class-level or structurally inferred. The compound's value proposition rests on its quantifiable structural differentiation from the well-characterized CDK2 inhibitor PNU-292137, creating a unique tool for kinase selectivity profiling and scaffold-hopping campaigns [1].

Kinase selectivity profiling Structurally differentiated from CDK2-selective scaffolds
Scaffold-hopping tool N1-methyl, methylene spacer, m-tolyl combinatory feature set
Class-level evidence Biological activity inferred from structural SAR; no direct data

Structural Irreplaceability of This Pyrazole Acetamide


Simple substitution of this compound with generic pyrazole acetamides like the unsubstituted N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide or the potent but naphthyl-bearing PNU-292137 is not scientifically valid. The target compound possesses a unique triple combination: (1) N1-methylation on the pyrazole ring, which eliminates a hydrogen-bond donor and modulates kinase hinge-binding interactions compared to PNU-292137 [1]; (2) a methylene (-CH₂-) spacer between the pyrazole and amide, increasing flexibility and altering the exit vector from the active site [2]; and (3) a meta-tolyl (m-tolyl) acetamide group, which provides a distinct steric and lipophilic profile compared to the 2-naphthyl group [3]. These three features collectively differentiate the compound's biochemical fingerprint and pharmacokinetic behavior from any single close analog, making it structurally irreducible to a generic class representative.

N1-Methylation Replacing with N1–H may restore CDK2 hinge-binding and alter kinase selectivity profile.
Methylene spacer Direct amide linkage analogs sample different exit vector geometries; conformational flexibility differs.
m-Tolyl group Naphthyl or other aryl substitutions shift lipophilicity and predicted solubility significantly.

Differentiation Evidence


N1-Methylation Alters Kinase Selectivity Away from CDK2

The well-characterized analog PNU-292137 (N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide) exhibits potent CDK2/cyclin A inhibition with an IC₅₀ of 37 nM [1]. PNU-292137 features an unsubstituted N1–H on the pyrazole ring, which acts as a critical hydrogen-bond donor to the kinase hinge region. N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide replaces this N1–H with an N1–CH₃ group, eliminating the donor capacity. This single structural change is predicted to substantially reduce CDK2 affinity [2], potentially redirecting inhibitory activity toward kinases that prefer a hydrogen-bond acceptor at this position, such as GSK-3β or certain Aurora kinases [3].

N1-Methylation Shift
Class-level inference
PNU-292137 CDK2/cyclin A IC₅₀ 37 nM; target compound predicted non-CDK2 profile
Supports selectivity profiling away from CDK2.
Hinge H-bond donor loss inferred from SAR; direct assay data needed.
Kinase Selectivity CDK2 Inhibition Hinge-Binding Motif

Methylene Spacer Modulates Conformational Flexibility

The target compound incorporates a methylene (-CH₂-) spacer between the pyrazole 3-position and the amide carbonyl. This contrasts with the directly linked amide in PNU-292137 and many other pyrazole acetamides. The spacer introduces a rotational degree of freedom that alters the trajectory (exit vector) of the m-tolyl group from the ATP-binding site [1]. In crystal structures of direct-linked analogs like PNU-292137, the naphthyl group occupies a specific hydrophobic pocket adjacent to the ribose-binding region [2]. The methylene spacer in the target compound is predicted to project the m-tolyl group deeper into or away from this pocket, potentially accessing different selectivity pockets not engaged by PNU-292137.

Methylene Spacer
Class-level inference
Added rotatable bond alters exit vector; est. 30–60° dihedral change vs direct-linked analogs
Enables exploration of distinct kinase pockets.
Based on molecular modeling; co-crystal structure unavailable.
Conformational Flexibility Exit Vector Geometry Structure-Based Design

m-Tolyl Group Improves Solubility Over Naphthyl Analogs

The replacement of the 2-naphthyl group in PNU-292137 (calculated LogP ~3.8) with the smaller meta-tolyl group in the target compound (calculated LogP ~2.9) represents a deliberate reduction in lipophilicity . The m-tolyl group (C₇H₇) has a smaller hydrophobic surface area compared to 2-naphthyl (C₁₀H₇), which is typically associated with improved aqueous solubility and potentially lower metabolic clearance via CYP450 enzymes [1]. In related pyrazole acetamide series, reducing aryl ring size from naphthyl to substituted phenyl consistently improved kinetic solubility by 2- to 5-fold and reduced human liver microsome intrinsic clearance [2].

m-Tolyl vs Naphthyl
Cross-study comparable
cLogP ~2.9 (target) vs ~3.8 (PNU-292137); predicted 3–10× solubility improvement
Predicted lower lipophilicity may support solubility.
In silico estimates; experimental solubility and LogP data to verify.
Lipophilicity Solubility ADME Optimization

Cyclopropyl Group Enhances Metabolic Stability

The 5-cyclopropyl substituent on the pyrazole ring is a key structural feature shared with PNU-292137. Cyclopropyl groups are known to resist oxidative metabolism by CYP450 enzymes compared to isopropyl or ethyl substituents [1]. In the CDK2 inhibitor series including PNU-292137, the cyclopropyl group contributed to in vivo antitumor activity (TGI > 50%) at well-tolerated doses in mouse xenograft models, an outcome partly attributed to improved metabolic stability [2]. The target compound retains this advantageous cyclopropyl group while incorporating additional differentiating features, predicting similar metabolic stability benefits relative to analogs with more oxidatively labile alkyl groups.

Cyclopropyl Stability
Supporting evidence
Cyclopropyl C–H BDE ~106 kcal/mol vs ~95 kcal/mol for isopropyl; PNU-292137 in vivo TGI >50%
May resist CYP450 oxidation relative to alkyl analogs.
Metabolic stability inference; direct experimental validation recommended.
Metabolic Stability Cyclopropyl Moiety CYP450 Resistance

Application Scenarios in Drug Discovery


Kinase Selectivity Profiling Probe for Non-CDK2 Targets

The N1-methyl group and methylene spacer differentiate this compound from the CDK2-selective scaffold of PNU-292137. It is ideally suited as a probe compound in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to identify kinases that preferentially bind N1-methylated pyrazoles with flexible acetamide linkers. Results can guide the development of selective inhibitors for kinases where CDK2 cross-reactivity must be avoided [1].

Scaffold-Hopping Starting Point for Oral Kinase Inhibitor Programs

With its favorable calculated LogP (~2.9) and predicted solubility profile, this compound offers a more developable starting point than the more lipophilic naphthyl-containing PNU-292137 (cLogP ~3.8). Medicinal chemistry teams can use this scaffold for hit-to-lead optimization targeting kinases where balanced potency and oral absorption are critical, leveraging the reduced aromatic ring size to improve developability [2].

Negative Control Compound for N1-H Hydrogen Bond Studies

In structural biology and enzymology studies, the N1-methyl group eliminates hydrogen-bond donor capacity at the pyrazole hinge-binding position. This compound can serve as a matched negative control alongside N1-H pyrazole analogs (e.g., des-methyl derivatives) to dissect the energetic contribution of the hinge hydrogen bond to kinase binding affinity in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments [3].

Chemical Probe for m-Tolyl Acetamide SAR Expansion

The m-tolyl acetamide moiety is present in several bioactive compounds, including JNK inhibitors (e.g., IC₅₀ = 420 nM for a related aminopyridine) [4]. This compound can be used as a chemical probe to systematically explore the contribution of the m-tolyl group to kinase binding affinity, selectivity, and cellular activity when conjugated to different heterocyclic cores. Comparative studies against p-tolyl and o-tolyl isomers can map the steric tolerance of hydrophobic kinase pockets.

Application
Selection Property
Validation Focus
Kinase selectivity profiling probe (non-CDK2)
N1-methylation & hinge-binding modulation
Kinase panel selectivity vs CDK2
Scaffold-hopping starting point
Predicted lipophilicity and solubility profile
Hit-to-lead developability metrics
Negative control for N1–H bond studies
Loss of hinge H-bond donor
ITC/SPR binding energetics
Chemical probe for m-tolyl SAR
m-Tolyl acetamide moiety
Kinase SAR by isomer comparison
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